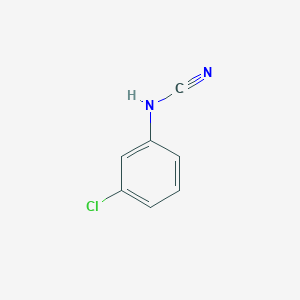

N-(3-Chlorophenyl)-cyanamide

Description

Structure

2D Structure

Properties

IUPAC Name |

(3-chlorophenyl)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-2-1-3-7(4-6)10-5-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMFSSNEAKEHAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches for N-(3-Chlorophenyl)-cyanamide

The direct formation of the N-CN bond in this compound is predominantly achieved through electrophilic cyanation of 3-chloroaniline (B41212).

Electrophilic Cyanation Strategies

Electrophilic cyanation involves the reaction of a nucleophilic amine with a reagent that delivers an electrophilic cyanide moiety ("CN+"). This remains the most common strategy for synthesizing aryl cyanamides. researchgate.netmdpi.com

The von Braun reaction, which utilizes the highly electrophilic cyanogen (B1215507) bromide (BrCN), is the most established method for the synthesis of cyanamides from primary and secondary amines. researchgate.netrsc.orgnih.gov The reaction proceeds via the nucleophilic attack of the amine, in this case, 3-chloroaniline, on the cyanogen bromide. Typically, two equivalents of the amine are used; one acts as the nucleophile to form the cyanamide (B42294), while the second acts as a base to neutralize the hydrogen bromide byproduct, which precipitates as an ammonium (B1175870) salt. mdpi.com

A general procedure involves the dropwise addition of the amine to a solution of cyanogen bromide in a solvent like diethyl ether at a low temperature, followed by stirring at room temperature. mdpi.com The precipitated ammonium salt is then removed by filtration to yield the desired cyanamide. mdpi.com While effective, this protocol is hampered by the extreme toxicity and volatility of cyanogen bromide, necessitating stringent safety precautions. rsc.orgnih.govcardiff.ac.ukorgsyn.org

A 2017 study reported the synthesis of 3-Chlorophenyl cyanamide as a white solid with a melting point of 93–95 °C. researchgate.net

Concerns over the toxicity of cyanogen halides have driven the development of safer and more manageable cyanating agents. rsc.orgcardiff.ac.uk Several alternatives have emerged, offering different reactivity profiles and operational advantages. rsc.orgscielo.brrsc.org

Trichloroacetonitrile (B146778) (TCAN): TCAN has been developed as a less toxic and easier-to-handle electrophilic cyanide source. cardiff.ac.ukscielo.br It offers complementary selectivity compared to cyanogen bromide, although it is generally less reactive. scielo.br

N-cyano-N-phenyl-p-toluenesulfonamide (NCTS): NCTS is a versatile and popular crystalline solid reagent used for C-H and N-cyanation reactions. cardiff.ac.uknih.gov It can be used in transition-metal-catalyzed reactions to synthesize various nitrile-containing compounds. cardiff.ac.uk

In situ Generation of Cyanating Agents: To circumvent handling toxic reagents directly, methods for their in-situ generation have been developed. One such protocol uses household bleach (NaClO) to oxidize trimethylsilyl (B98337) cyanide (TMSCN), forming a reactive electrophilic cyanating species, potentially cyanogen chloride (CNCl), which then reacts with the amine. nih.govnih.govorganic-chemistry.org This approach avoids the need to handle cyanogen halides directly. nih.govorganic-chemistry.org

Other Reagents: A variety of other reagents have been explored for electrophilic cyanation. These include:

Zinc Cyanide (Zn(CN)₂): Used in a one-pot synthesis from primary and secondary amines, offering a less toxic alternative to cyanogen halides. scielo.br

Azobisisobutyronitrile (AIBN): Can serve as a cyanide source under copper-catalyzed conditions. rsc.org

Sulfur-based Reagents: Thiocyanoimidazolium salts have been developed as effective electrophilic cyanation reagents for secondary amines. nih.gov

Table 1: Comparison of Electrophilic Cyanating Agents for N-Arylamine Cyanation

| Reagent | Abbreviation | Key Features | References |

|---|---|---|---|

| Cyanogen Bromide | BrCN | Highly reactive and effective; extremely toxic and volatile. | mdpi.comrsc.org |

| Trichloroacetonitrile | TCAN | Less toxic and easier to handle than BrCN; lower reactivity. | cardiff.ac.ukscielo.br |

| N-cyano-N-phenyl-p-toluenesulfonamide | NCTS | Stable solid; widely used in transition-metal-catalyzed C-H and N-cyanation. | cardiff.ac.uknih.gov |

| Trimethylsilyl Cyanide / Bleach | TMSCN / NaClO | In situ generation of the active cyanating agent, avoiding direct handling of toxic halides. | nih.govnih.govorganic-chemistry.org |

| Zinc Cyanide | Zn(CN)₂ | Less toxic solid source for one-pot N-cyanation of amines. | scielo.br |

Base-Catalyzed Isomerization in N-Allenyl Cyanamide Synthesis

While not a direct route to this compound itself, the synthesis of N-allenyl cyanamides involves a key base-catalyzed isomerization step that is relevant to cyanamide chemistry. N-allenyl cyanamides are synthesized via a one-pot deoxycyanamidation–isomerization process starting from propargyl alcohols and an N-cyano sulfonamide like NCTS. acs.org

The proposed mechanism involves several steps:

An initial N- to O-sulfonyl transfer occurs between NCTS and a sodium alkoxide (formed in situ from a propargyl alcohol and a base like sodium hydride).

This generates a propargyl tosylate intermediate and a cyanamide anion.

Subsequent S_N2-type alkylation of the cyanamide anion by the propargyl tosylate affords an N-propargyl cyanamide. acs.org

This N-propargyl cyanamide intermediate then undergoes a base-catalyzed isomerization to yield the final N-allenyl cyanamide product. acs.org

Computational studies suggest that the isomerization of N-propargyl amides proceeds through a reversible equilibrium between the N-propargyl, N-allenyl, and N-alkynyl forms. beilstein-journals.orgnih.gov The reaction typically stops at the more stable N-allenyl stage, as the small energy gap between the forms can be influenced by subtle structural changes. beilstein-journals.orgnih.gov The requirement for at least two equivalents of base is often necessary to drive the isomerization to completion. acs.org

Synthesis of this compound Analogs and Derivatives

This compound serves as a scaffold for creating a diverse range of derivatives, often by modifying the phenyl ring with various substituents to modulate the molecule's properties for applications in medicinal chemistry and other fields.

Design and Synthesis of Phenyl Ring-Substituted Variants

The synthesis of analogs of this compound typically involves starting with an appropriately substituted aniline (B41778). For instance, creating derivatives with additional or different groups on the phenyl ring begins with a substituted 3-chloroaniline or a different substituted aniline altogether. These precursors then undergo cyanation reactions similar to those described for the parent compound.

In the development of potent antagonists for Exchange Proteins Directly Activated by cAMP (EPAC), a series of complex N-phenyl acetohydrazonoyl cyanide analogues were synthesized. These studies provide numerous examples of phenyl ring-substituted variants. The synthesis started with variously substituted anilines which were diazotized and coupled with other fragments. This work highlights the generation of compounds containing moieties such as N-(3-chloro-5-(trifluoromethyl)phenyl), N-(3,4,5-trichlorophenyl), and N-(3-chloro-4-fluorophenyl), demonstrating the wide tolerance for different substitution patterns on the phenyl ring.

Table 2: Examples of Synthesized Phenyl Ring-Substituted N-Cyanamide Derivatives

| Derivative Core Structure | Synthetic Precursor | Context/Application | References |

|---|---|---|---|

| N-(1-Naphthyl)-N'-(3-chlorophenyl)-N'-methyl guanidine (B92328) | N-methyl-3-chloroaniline | Synthesis of substituted guanidines. | google.com |

| N-(3-Chloro-5-(trifluoromethyl)phenyl) acetohydrazonoyl cyanide analogue | 3-Chloro-5-(trifluoromethyl)aniline | Development of EPAC protein antagonists. | |

| N-(3,4,5-Trichlorophenyl) acetohydrazonoyl cyanide analogue | 3,4,5-Trichloroaniline | Development of EPAC protein antagonists. | |

| N-(3-Hydroxyphenyl)cyanamide | 3-Aminophenol | Precursor for neurotransmitter-related ligand synthesis. |

Methodologies for Chiral N-Substituted Cyanamide Synthesis

While the direct asymmetric synthesis of chiral cyanamides has been a challenging endeavor, recent advancements have provided novel pathways. bohrium.com One notable method involves the enantioselective decarboxylative Mannich-type reaction of N-cyano imines with malonic acid half thioesters, facilitated by a chiral hydrogen-bonding catalyst. bohrium.com This approach has proven effective in producing chiral cyanamides with high yields and excellent enantioselectivities, offering a facile route to chiral β-cyanoamino acid derivatives under mild conditions. bohrium.com

Another established method for preparing chiral N-substituted cyanamides is through the electrophilic cyanation of chiral amines. mdpi.com For instance, the reaction of (R)-4-chloro-α-methylbenzylamine with cyanogen bromide yields the corresponding chiral cyanamide, N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide, in high yield. mdpi.com This method, while effective, often utilizes highly toxic reagents like cyanogen bromide, prompting the development of safer alternatives. nih.govcardiff.ac.uk

The Tiemann rearrangement of amidoximes represents a versatile and practical approach to N-substituted cyanamides. nih.govacs.org This reaction, when applied to appropriately substituted amidoximes using reagents like benzenesulfonyl chlorides, can be optimized to produce the desired cyanamides in good to excellent yields. nih.govacs.org

This compound as a Precursor in Organic Synthesis

The reactivity of the cyanamide group, coupled with the electronic properties of the 3-chlorophenyl substituent, makes this compound a versatile building block for a variety of organic transformations.

Building Block for Nitrogen-Containing Heterocycles and Derivatives

This compound serves as a key starting material for the synthesis of a wide range of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry and materials science. nih.govmdpi.com The cyanamide moiety can participate in various cyclization reactions, leading to the formation of diverse heterocyclic systems. nih.gov For example, it can be utilized in multicomponent reactions to rapidly generate libraries of complex molecules, facilitating the discovery of new therapeutic agents.

The compound is a precursor for synthesizing guanidines and other bioactive molecules by leveraging the reactivity of the cyanamide functional group. Its application extends to the synthesis of quinazolines, quinazolinones, and γ-lactams through both radical and non-radical pathways. nih.gov

Role in Cycloaddition and Aminocyanation Reactions

The carbon-nitrogen triple bond of the cyanamide group in this compound readily participates in cycloaddition reactions, particularly [3+2] and [2+2+2] cycloadditions, to form five- and six-membered heterocyclic rings, respectively. nih.govresearchgate.net These reactions provide a direct route to complex molecular architectures. For instance, cyanamides can act as dipolarophiles in [3+2] cycloaddition reactions with various dipoles. researchgate.netchem-soc.siuchicago.edu However, attempts to involve N-arylcyanamides like this compound in certain hetero-Diels-Alder reactions have been unsuccessful, leading to the formation of unidentified products. mdpi.com

Aminocyanation reactions, where both an amino group and a nitrile group are added across a double or triple bond, represent another important application of cyanamides. nih.gov this compound can be a substrate in these reactions, which can be catalyzed by transition metals, leading to highly functionalized products. nih.gov Intramolecular versions of this reaction have been developed, allowing for the synthesis of cyclic compounds. nih.gov

Utility as an Electrophilic Cyanide-Transfer Agent

The N-CN bond in cyanamides can be cleaved, allowing them to function as electrophilic cyanating agents. nih.gov This property is particularly useful for introducing a cyanide group into other molecules. N-sulfonylated cyanamides, such as N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS), are popular reagents for this purpose. nih.govcardiff.ac.uk These reagents have been employed in the rhodium-catalyzed C-H cyanation of arenes to produce aryl nitriles. nih.gov While direct examples involving this compound as the primary cyanating agent are less common, the principle highlights the potential of its cyanamide functionality for such transformations. The development of safer and more efficient cyanating agents is an ongoing area of research to avoid the use of toxic traditional reagents. nih.govresearchgate.net

Elucidation of Reaction Pathways Involving this compound

The cyanamide functional group, with its unique combination of a nucleophilic amino nitrogen and an electrophilic nitrile carbon, dictates the diverse reactivity of this compound. mdpi.com

The carbon-nitrogen triple bond in this compound is susceptible to nucleophilic attack. Depending on the reaction conditions and the nature of the nucleophile, the cyanamide can act as either an electrophile at the sp-hybridized carbon or a nucleophile at the sp-hybridized nitrogen. researchgate.net In acidic conditions, protonation of the cyanamide nitrogen can form a nitrilium ion, enhancing its electrophilicity. researchgate.net

The reaction of this compound with amines serves as a classic example of nucleophilic addition. Kinetic studies on the reactions of similar aryl thionocarbonates with secondary alicyclic amines have shown that the reaction proceeds through a stepwise mechanism involving the formation of a tetrahedral intermediate. acs.org The initial nucleophilic attack of the amine on the carbonyl carbon is a key step in this process. acs.orgucsd.edu

The stepwise mechanism of nucleophilic addition to cyanamide derivatives often involves the formation of a zwitterionic tetrahedral intermediate . acs.orgunilag.edu.ng This transient species is formed by the attack of the nucleophile on the electrophilic carbon of the cyanamide group. ucsd.eduunilag.edu.ng

In the context of aminolysis of thionocarbonates, a similar zwitterionic intermediate has been proposed. unilag.edu.ng The stability and fate of this intermediate are influenced by factors such as the basicity of the attacking amine and the electronic nature of the substituents on the aromatic ring. unilag.edu.ng For instance, in reactions with strongly basic amines, the zwitterionic intermediate can be deprotonated to form an anionic intermediate. acs.org The presence of such intermediates can be inferred from non-linear plots of observed rate coefficients against amine concentration. acs.org

| Reactant | Nucleophile | Proposed Intermediate | Supporting Evidence |

|---|---|---|---|

| N-(Aryl)-cyanamide derivatives | Amines | Zwitterionic Tetrahedral Intermediate | Kinetic data showing non-linear dependence on amine concentration. acs.org |

| Aryl thionocarbonates | Secondary Alicyclic Amines | Zwitterionic Tetrahedral Intermediate (T±) | Nonlinear plots of kobsd vs. [Amine], which can be fit to a scheme involving T±. acs.org |

N-substituted cyanamides, including this compound, can undergo intramolecular rearrangements and cyclization reactions to form various heterocyclic compounds. e-journals.inresearchgate.net For instance, the reaction of N-arylcyanothioformamides with isothiocyanates can lead to the formation of imidazolidineiminodithiones through a proposed mechanism involving intramolecular cyclization of an intermediate. mdpi.com

Furthermore, N-monosubstituted cyanamides are known to undergo cyclotrimerization to form isomelamines, particularly under thermal conditions. mdpi.com The cyclization of various cyanamides with reagents like methyl anthranilates and 2-aminophenyl ketones leads to the formation of quinazolinone and quinazoline (B50416) derivatives, respectively. researchgate.net

Quantitative Kinetic Studies of this compound Reactivity

Kinetic studies provide valuable insights into the factors that control the rate of reactions involving this compound.

In the aminolysis of related aryl thionocarbonates, the formation of the zwitterionic tetrahedral intermediate (the k₁ step) has been identified as the rate-determining step. acs.org This is supported by the linear Brønsted-type plots observed for the first-order rate constants (k₁). acs.org However, in some cases, such as in weakly basic buffers, C-H bond breaking at a cyclic intermediate can be rate-limiting, while in strongly basic buffers, the general acid-catalyzed elimination of a hydroxide (B78521) ion from an intermediate can be the slowest step. unilag.edu.ng

The electronic properties of substituents on the phenyl ring of this compound significantly influence its reactivity. The chlorine atom at the meta-position is an electron-withdrawing group, which affects the electron density of the aromatic ring and the cyanamide moiety.

In studies of the aminolysis of substituted phenyl 4-nitrophenyl thionocarbonates, the reaction rates were found to follow the order of the electron-withdrawing strength of the substituents on the non-leaving group. acs.org For instance, the rate constants (k₁) for the reaction of 3-chlorophenyl 4-nitrophenyl thionocarbonate were higher than those for the 3-methoxyphenyl (B12655295) derivative, which has an electron-donating group. acs.org This indicates that electron-withdrawing groups enhance the electrophilicity of the reaction center, thereby increasing the reaction rate.

Steric effects also play a crucial role. In Sₙ2 reactions, bulky substituents around the reaction center can hinder the approach of the nucleophile, leading to a decrease in the reaction rate. ucsd.edugacariyalur.ac.in

| Substituent on Phenyl Ring | Electronic Effect | Effect on Reaction Rate with Nucleophiles | Reference |

|---|---|---|---|

| -Cl (meta position) | Electron-withdrawing | Increases rate compared to electron-donating groups. | acs.org |

| -OCH₃ (meta position) | Electron-donating | Decreases rate compared to electron-withdrawing groups. | acs.org |

| -CN (para position) | Strongly electron-withdrawing | Significantly increases the reaction rate. | acs.org |

Reaction Mechanisms and Kinetics

Reaction Mechanisms

The reactivity of N-(3-Chlorophenyl)-cyanamide, like many organic compounds, is significantly influenced by the reaction medium and the presence of catalysts. While specific kinetic studies exclusively focused on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on closely related N-aryl cyanamides and other compounds featuring the 3-chlorophenyl group. These studies underscore the critical role of solvent polarity, proticity, and the nature of catalytic species in directing reaction pathways and influencing reaction rates.

Solvent Effects:

The choice of solvent can dramatically alter the rate and even the mechanism of reactions involving cyanamides. Solvents can influence reaction kinetics by stabilizing or destabilizing reactants, transition states, and products to varying extents. acs.org

In reactions involving charged intermediates, such as the cyanamide (B42294) anion, solvent effects are particularly pronounced. For instance, a kinetic study on the reaction of the cyanamide anion with an electrophile in a 50% DMSO-50% water mixture revealed that the cyanamide anion exhibits high reactivity. acs.org This enhanced nucleophilicity is attributed to its relatively weak solvation, which leaves the anion more "naked" and available for reaction. acs.org This suggests that in reactions where this compound acts as a nucleophile through its deprotonated form, polar aprotic solvents, which are less effective at solvating anions compared to protic solvents, could enhance reaction rates.

The hydration of cyanamides to form ureas has been shown to proceed efficiently in water, indicating that for certain transformations, water can be a suitable and environmentally benign solvent. csic.es Research on the hydration of various cyanamides catalyzed by ruthenium and osmium complexes demonstrated that the reaction rates in water were notably faster than those for the hydration of classical aliphatic and aromatic nitriles. csic.es This highlights the unique reactivity of the cyanamide functional group.

Furthermore, solvent choice can dictate the regioselectivity of a reaction. In the synthesis of imidazolidineiminodithiones from N-arylcyanothioformamides, which are structurally related to N-aryl cyanamides, the use of dimethylformamide (DMF) as a solvent was crucial for achieving exclusive regioselectivity. islandscholar.ca This underscores the directing influence of polar aprotic solvents in complex reaction pathways.

The following table summarizes the expected influence of different solvent types on reactions involving this compound, based on findings for related compounds.

Table 1: Anticipated Solvent Effects on Reactions of this compound

| Solvent Type | Properties | Expected Effect on Reaction Rate/Selectivity | Rationale/Example from Related Systems |

|---|---|---|---|

| Polar Protic (e.g., Water, Ethanol) | High polarity, hydrogen bond donors | Can accelerate reactions involving polar transition states. May decrease nucleophilicity of anions through strong solvation. | Water is an effective solvent for the catalyzed hydration of cyanamides to ureas. csic.es A study on a related 3-chlorophenyl compound was conducted in an ethanol-water mixture. mdpi.comresearchgate.net |

| Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) | High polarity, no hydrogen bond donors | Can significantly accelerate reactions with anionic nucleophiles by minimizing solvation. Can influence regioselectivity. | DMF is a key solvent for regioselective synthesis with related N-arylcyanothioformamides. islandscholar.ca DMSO enhances the reactivity of the cyanamide anion. acs.org |

| Nonpolar Aprotic (e.g., Toluene (B28343), Hexane) | Low polarity | Generally, slower reaction rates for reactions involving polar or ionic species. | In a copper-catalyzed multicomponent reaction, polar aprotic solvents like methanol (B129727) and acetonitrile (B52724) inhibited the reaction, while toluene and THF allowed the reaction to proceed. acs.org |

Reaction Catalysis:

Catalysis plays a pivotal role in the synthesis and subsequent reactions of N-aryl cyanamides, often enabling transformations under milder conditions and with greater efficiency and selectivity.

Base Catalysis: Base catalysis is common in reactions where the deprotonation of the cyanamide is a key step. For example, triethylamine (B128534) has been used as a catalyst in the synthesis of cyanohydrin derivatives and in the regioselective synthesis of heterocycles from N-arylcyanothioformamides. islandscholar.caresearchgate.net The base facilitates the formation of the more nucleophilic cyanamide anion. The synthesis of N-allenyl cyanamides from propargyl alcohols also employs a base (NaH) to facilitate both the initial alkylation and the subsequent isomerization. diva-portal.org

Acid Catalysis: While less common for direct reactions of the cyanamide group, acid catalysis can be relevant in subsequent transformations of molecules containing the this compound moiety. For instance, the synthesis of N-[1-(4-chloro-phenyl)-ethyl]-formamide, a related chloro-phenyl compound, can be facilitated by hydrochloric acid.

Metal Catalysis: A wide array of transition metal catalysts have been employed in the chemistry of cyanamides, showcasing their versatility.

Copper Catalysis: Copper catalysts have been used for the cyanation of secondary amines to form N,N-disubstituted cyanamides. nih.gov Copper-catalyzed multicomponent reactions have also been developed, although solvent choice is critical, with coordinating solvents like acetonitrile potentially inhibiting the catalyst. acs.org

Ruthenium and Osmium Catalysis: Ruthenium(II) and Osmium(II) complexes have proven to be effective catalysts for the hydration of cyanamides to ureas in water. csic.es Notably, the osmium complex generally exhibited superior reactivity compared to its ruthenium counterpart. csic.es

Nickel Catalysis: Nickel-based systems have been developed for the catalytic cyanation of C–N bonds, providing a route to α-aryl nitriles. beilstein-journals.org Heterogeneous nickel-carbon nitride catalysts have also been shown to be effective in photocatalytic amination reactions of aryl halides. nih.gov

Palladium Catalysis: Palladium-catalyzed reactions are also prevalent in cyanamide chemistry, including intramolecular aminocyanation reactions. acs.org

The following table provides an overview of different catalyst types and their potential applications in reactions involving this compound, based on studies of analogous compounds.

Table 2: Potential Catalysts for Reactions of this compound

| Catalyst Type | Example Catalyst(s) | Potential Application | Rationale/Example from Related Systems |

|---|---|---|---|

| Base | Triethylamine, Sodium Hydride (NaH) | Formation of the cyanamide anion for nucleophilic attack or rearrangement. | Triethylamine used in the synthesis of heterocycles from N-arylcyanothioformamides. islandscholar.ca NaH used in the synthesis of N-allenyl cyanamides. diva-portal.org |

| Acid | Hydrochloric Acid (HCl) | Not typically for direct cyanamide reactions, but for transformations of the overall molecule. | HCl used in the synthesis of a related chloro-phenyl formamide. |

| Transition Metal | Copper(I/II) salts, Ru/Os complexes, Ni complexes, Pd complexes | Cyanation, hydration, cycloadditions, cross-coupling reactions. | Copper-catalyzed cyanation of amines. nih.gov Ru/Os-catalyzed hydration of cyanamides. csic.es Nickel-catalyzed cyanation of C-N bonds. beilstein-journals.org Palladium-catalyzed aminocyanation. acs.org |

Computational and Theoretical Studies

Quantum Chemical Investigations

Quantum chemical methods are fundamental to understanding the electronic structure and geometry of molecules.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Optimization

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional arrangement of atoms in a molecule and to describe the distribution of electrons. For N-(3-Chlorophenyl)-cyanamide, DFT calculations would be employed to determine its most stable conformation by minimizing the energy of the system. This optimization would yield precise data on bond lengths, bond angles, and dihedral angles between the constituent atoms. Such calculations would reveal how the chloro- and cyanamide- groups influence the geometry of the phenyl ring.

Interactive Table: Hypothetical Optimized Geometric Parameters for this compound (DFT)

Note: The following data is illustrative of typical outputs from DFT calculations and is not based on actual published research for this specific molecule.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value |

| Bond Length | C1 | C2 | 1.39 Å | |

| Bond Angle | C1 | C2 | C3 | 120.0° |

| Dihedral Angle | C1 | C2 | C3 | C4 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical hardness. For this compound, analysis of these orbitals would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Application of Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonds and atomic interactions based on the topology of the electron density. By analyzing the electron density distribution, QTAIM can identify bond critical points (BCPs) between atoms, which characterize the nature of the chemical bonds (e.g., covalent, ionic, or hydrogen bonds). For this compound, QTAIM analysis could be used to quantify the strength and nature of the bonds within the molecule, including the interactions involving the chlorine atom and the cyanamide (B42294) group.

Molecular Modeling and Simulation Approaches

While quantum methods focus on the electronic structure, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. An MD simulation of this compound would involve placing the molecule in a simulated environment (such as a solvent like water) and calculating the forces between atoms to model their motion. This would provide insights into the molecule's flexibility, conformational changes, and how it interacts with its surroundings.

Computational Docking for Ligand-Receptor Interaction Prediction

Computational docking is a technique used to predict the preferred orientation of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein) to form a stable complex. If this compound were being investigated as a potential biologically active agent, docking studies would be performed to predict its binding mode and affinity to a specific protein target. The results would be scored based on the predicted binding energy, providing a rank of the most likely binding poses.

Interactive Table: Illustrative Docking Results for a Hypothetical Target

Note: The following data is for illustrative purposes only and does not represent actual docking studies of this compound.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Protein X | -7.5 | TYR123, LEU45, SER67 |

| Protein Y | -6.2 | PHE89, VAL101, ASN12 |

Intermolecular Interactions and Crystal Packing Analysis

Detailed analysis of intermolecular interactions and crystal packing requires crystallographic data, which is not available in the public domain for this compound.

No research articles conducting a Hirshfeld surface analysis on this compound have been identified.

No computational studies detailing the hydrogen bonding networks or other weak intermolecular forces for this compound were found.

Biological Activity and Structure Activity Relationships Sar

N-(3-Chlorophenyl)-cyanamide and its Analogs as Biologically Active Compounds

The cyanamide (B42294) functional group is a key structural feature in a variety of biologically active molecules. This moiety serves as a versatile building block in medicinal chemistry for creating nitrogen-containing compounds like guanidines and ureas mdpi.com. Molecules incorporating the cyanamide structure have demonstrated a range of biological effects, including activity as inhibitors of enzymes such as cathepsin K and phosphodiesterase type 4 mdpi.com. Furthermore, certain N-substituted cyanamides have been investigated for their potential antimicrobial properties, showing activity against both fungi and bacteria nih.gov.

Within this context, this compound and its derivatives have emerged as a significant class of compounds, primarily recognized for their role as modulators of Exchange Proteins Directly Activated by cAMP (EPAC). These compounds form the basis of a scaffold that has been extensively studied for its ability to specifically antagonize EPAC protein activity, making them valuable tools for biochemical research and potential starting points for therapeutic development nih.govnih.gov.

Exchange Proteins Directly Activated by cAMP (EPAC) Antagonism

Exchange Proteins Directly Activated by cAMP (EPACs) are crucial mediators in the cyclic AMP (cAMP) signaling pathway. Alongside Protein Kinase A (PKA), EPAC proteins function as primary intracellular receptors for cAMP, regulating a multitude of cellular processes nih.govnih.gov. There are two main isoforms, EPAC1 and EPAC2, which, upon binding to cAMP, activate small GTPases of the Rap family nih.govnih.gov. Due to their involvement in a wide array of human diseases, including cancer, inflammatory conditions, and metabolic disorders, EPAC proteins have become important targets for the development of specific modulators nih.gov.

Discovery and Characterization of EPAC-Specific Antagonists

The discovery of this compound-related antagonists originated from high-throughput screening (HTS) campaigns designed to identify non-cyclic nucleotide inhibitors of EPAC activity nih.gov. A fluorescence-based assay led to the identification of an initial hit compound known as ESI-09, which has the chemical name 3-(5-tert-butylisoxazol-3-yl)-2-((3-chlorophenyl)hydrazono)-3-oxopropionitrile nih.govnih.gov. This molecule served as a foundational scaffold for further chemical optimization nih.govacs.org. Subsequent medicinal chemistry efforts involved the synthesis and evaluation of numerous analogs to improve the potency and pharmacological properties of the initial hit nih.govnih.gov. These efforts led to the development of a series of potent EPAC antagonists based on the 2-oxo-N'-phenyl-acetohydrazonoyl cyanide core structure nih.govnih.gov. These compounds were characterized as competitive inhibitors that selectively block the activation of EPAC by cAMP without significantly affecting the activity of PKA nih.govnih.gov.

Mechanistic Insights into Interaction with cAMP Binding Domains

Molecular docking studies and structural analyses have provided insights into how these antagonists exert their inhibitory effect. The mechanism involves direct competition with cAMP for binding to the conserved cAMP binding domain (CBD) of the EPAC proteins nih.govnih.gov. The inhibitors, including the this compound scaffold, are predicted to occupy a hydrophobic pocket within the CBD nih.govnih.gov. This interaction physically obstructs the binding of cAMP, thereby preventing the conformational change required for EPAC activation. The 3-chlorophenyl moiety of the inhibitor plays a critical role in conferring specificity and affinity, fitting snugly into this hydrophobic pocket nih.govnih.gov. Further studies with advanced analogs revealed that the inhibitor molecule not only occupies the core binding pocket but can also extend into adjacent solvent regions, forming hydrogen bonds with key residues like Arginine-448 in EPAC2 nih.gov.

Rational Design Strategies for Enhanced EPAC Antagonism

Following the discovery of the initial HTS hit, ESI-09, researchers employed rational design strategies to enhance its antagonist properties. The goal was to develop next-generation inhibitors with improved potency and selectivity nih.govnih.gov. One key strategy involved systematically modifying the phenyl ring of the hydrazonoyl cyanide core to probe its interaction with the hydrophobic binding pocket. Another approach focused on replacing the isoxazole (B147169) ring of ESI-09 with other substituted phenyl rings to explore a deeper binding pocket within the CBD nih.gov. These structure-guided design efforts led to the discovery of compounds with significantly improved inhibitory activity against both EPAC1 and EPAC2 nih.gov. The findings from these studies suggest that the CBD of EPAC contains a large, explorable pocket, offering opportunities for the design of even more potent and specific ligands nih.gov.

Structure-Activity Relationship (SAR) Analysis in EPAC Antagonists

The systematic modification of the this compound-based scaffold has generated crucial structure-activity relationship (SAR) data. These studies have elucidated the chemical features necessary for potent EPAC inhibition and have guided the optimization of lead compounds nih.govnih.govnih.gov.

Impact of Substitutions on the 3-Chlorophenyl Moiety on Inhibitory Activity

The substitution pattern on the phenyl ring (designated as ring A) that is part of the N-phenyl-hydrazonoyl cyanide core is a critical determinant of inhibitory activity. Research has consistently shown that a chlorine atom at the 3-position (meta-position) is favorable for EPAC binding nih.govnih.gov. This is attributed to its optimal fit within a hydrophobic pocket of the EPAC's cAMP binding domain nih.gov.

Further SAR studies explored the effect of other substitutions:

Positional Isomers : Moving the chlorine atom to the 2-position (ortho) or 4-position (para) was found to be detrimental to the compound's ability to inhibit EPAC nih.gov.

Di-substitution : The addition of a second chlorine atom at the 5-position, creating a 3,5-dichloro substitution pattern, resulted in a significant improvement in inhibitory potency against both EPAC1 and EPAC2 when compared to the original 3-chloro analog nih.gov.

Other Groups : The introduction of electron-donating or electron-withdrawing groups at the 4-position did not lead to increased inhibition against EPAC1 nih.gov.

The table below summarizes the impact of various substitutions on the phenyl moiety on the inhibitory activity against EPAC1 and EPAC2, with lower IC₅₀ values indicating higher potency.

| Compound ID | Phenyl Ring A Substitution | EPAC1 IC₅₀ (µM) | EPAC2 IC₅₀ (µM) | Note |

| Reference | 3-Chloro | 10.8 | 4.4 | Serves as a reference compound for comparison. nih.gov |

| Analog 1 | 3,5-Dichloro | 5.4 | 2.5 | Addition of a 5-Cl substituent improves potency. nih.gov |

| Analog 2 | 2-Chloro | > 50 | > 50 | Substitution at the 2-position is detrimental. nih.gov |

| Analog 3 | 4-Chloro | > 50 | > 50 | Substitution at the 4-position is detrimental. nih.gov |

| Analog 4 | 3,5-Di(Trifluoromethyl) | 5.8 | 2.8 | Shows similar activity to the 3,5-dichloro analog. nih.gov |

Data is illustrative of the trends reported in the cited literature nih.gov.

Positional Effects of Halogen and Other Substituents on the Phenyl Ring

The presence and position of halogen atoms on the phenyl ring are critical determinants of the biological activity of many compounds. In the context of N-aryl compounds, the electronic and steric properties of substituents dictate their interaction with biological targets.

Quantitative structure-activity relationship (QSAR) studies on halogenated phenylalanines have demonstrated that both the position and the nature of the halogen influence biological interactions. For instance, the enantioselectivity of para-halogenated L-phenylalanine derivatives in discriminating amino acids increases with the size of the halogen, from fluorine to iodine. This effect is attributed to a combination of inductive and steric effects of the halogen atom nih.gov. The high inductive effect of fluorine can decrease the strength of π-π stacking interactions, which are crucial for molecular recognition nih.gov.

In the context of LAT1 (L-type amino acid transporter 1) affinity, halogen groups at the meta position of the benzene (B151609) ring of phenylalanine derivatives enhance affinity in proportion to their size nih.gov. This suggests that for a compound like this compound, the chlorine atom at the meta position could play a significant role in its interaction with specific biological targets. The hydrophobic nature and the size of the halogen at this position can influence binding to hydrophobic pockets within proteins nih.gov.

The following table summarizes the impact of halogen substitution on the phenyl ring based on related research:

| Substitution Position | Effect on Biological Activity | Rationale |

| para | Enantioselective discrimination increases with halogen size (F < Cl < Br < I). | A combination of inductive and steric effects influences molecular interactions nih.gov. |

| meta | Enhanced affinity for certain transporters (e.g., LAT1) with increasing halogen size. | Interaction with hydrophobic subpockets in target proteins nih.gov. |

| ortho, para | Can act as directing groups in chemical reactions, influencing the synthesis of derivatives. | Halogens can donate a lone pair of electrons, providing electron density to these positions. |

Other Investigated Biological Activities of Related Compounds

Research into compounds structurally related to this compound has revealed a spectrum of other biological activities, highlighting the potential for this chemical class in various therapeutic and practical applications.

Anti-inflammatory Properties in Pyrimidine (B1678525) Derivatives Bearing Chlorophenyl Groups

Pyrimidine derivatives are well-known for their diverse pharmacological activities, including anti-inflammatory effects mdpi.com. The incorporation of a chlorophenyl group into the pyrimidine scaffold can significantly influence this activity. Studies have shown that such compounds can act as potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation nih.gov.

For example, a novel series of 4-substituted-1-phenyl-pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated as potential anti-inflammatory agents. Among them, compounds with a chlorophenyl substituent were found to be potent and selective inhibitors of COX-2 bsu.edu.eg. Specifically, certain derivatives showed inhibition percentages against COX-2 of 78.7% and 78.9% at a concentration of 2 µM bsu.edu.eg. In another study, some pyrimidine derivatives demonstrated COX-2 inhibitory effects with IC50 values as low as 0.04 ± 0.02 μmol, comparable to the standard drug celecoxib (B62257) nih.gov.

The table below summarizes the anti-inflammatory activity of selected pyrimidine derivatives with chlorophenyl or related substitutions.

| Compound Type | Target | Activity | IC50/ED50 Value |

| 1H-Pyrazolyl-thiazolo[4,5-d]pyrimidines | COX-2 | Better inhibitory effect than indomethacin. | 0.29 µmol and 0.36 µmol nih.gov. |

| Pyrazolo[3,4-d]pyrimidine derivatives | COX-2 | Potent and selective inhibition. | 78.7% and 78.9% inhibition at 2 µM bsu.edu.eg. |

| Substituted pyrimidines | COX-2 | Significant inhibitory activity. | 0.04 ± 0.02 µmol nih.gov. |

| Pyrimidine derivatives L1 and L2 | COX-2 | High selectivity, comparable to meloxicam. | Not specified, but outperformed piroxicam (B610120) mdpi.com. |

Antiproliferative Activity as Histone Deacetylase Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibitors have emerged as a promising class of anticancer agents mdpi.com. Several compounds containing a chlorophenyl moiety have been investigated for their potential as HDAC inhibitors.

For instance, novel tricyclic analogues of Vorinostat, an established HDAC inhibitor, have been developed. Among these, compounds with modified cap groups demonstrated improved HDAC inhibition and cytotoxic effects against leukemia and lymphoma cell lines nih.gov. Some of these new compounds exhibited IC50 values for HDAC inhibition that were lower than Vorinostat, with one compound showing an IC50 of 0.093 µM on the MV4-11 leukemia cell line nih.gov.

Another study on nih.gov-shogaol derivatives, which included a 3-chlorophenyl substituted pyrazole, reported HDAC inhibitory activity. The most active derivative in this series exhibited an IC50 value of 51 ± 0.82 µM for HDAC inhibition and showed significant antiproliferative activity against HeLa cells with an IC50 of 8.09 µM nih.gov. Furthermore, structure-based identification efforts have pinpointed compounds that show selectivity for specific HDAC isoforms, such as HDAC4 mdpi.com.

The following table presents data on the antiproliferative and HDAC inhibitory activities of representative compounds.

| Compound Series | Cancer Cell Line | Antiproliferative Activity (IC50) | HDAC Inhibition (IC50) |

| Tricyclic Vorinostat Analogues | MV4-11 (Leukemia) | 0.093 µM to 0.692 µM for the most active compounds nih.gov. | Generally in the low micromolar to nanomolar range nih.gov. |

| Tricyclic Vorinostat Analogues | Daudi (Lymphoma) | 0.137 µM to 0.944 µM for the most active compounds nih.gov. | Not specified for this cell line, but potent against HDACs nih.gov. |

| nih.gov-Shogaol Derivatives (with 3-chlorophenyl) | HeLa (Cervical Cancer) | 8.09 µM (for the most active derivative) nih.gov. | 51 ± 0.82 µM (for the most active derivative) nih.gov. |

| Novel HDAC Inhibitors | A2780 (Ovarian Cancer) | 0.49 µM (for compound 19i) uni-duesseldorf.de. | 0.65 µM (for compound 19i) uni-duesseldorf.de. |

Studies on Enzyme Inhibition (e.g., Cytochrome c Oxidase, Catalase, Lipoxygenase)

The cyanamide functional group and its derivatives have been shown to interact with and inhibit various enzymes.

Cytochrome c Oxidase: Cyanide is a well-known inhibitor of cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain nih.gov. The inhibition is potent, with studies indicating that cyanide binds tightly to partially reduced forms of the enzyme that are populated during its catalytic cycle smith.edu. The inhibition constant (Ki) for cyanide with cytochrome c oxidase has been reported to be as low as 0.2 µM for the beef enzyme pitt.edu. While direct studies on this compound are not available, the cyanamide moiety suggests a potential for interaction with this enzyme.

Catalase: Cyanamide itself is an inhibitor of catalase, an enzyme crucial for breaking down hydrogen peroxide nih.gov. The inhibition is tissue-dependent, with the liver being more sensitive than other organs. The ED50 values for cyanamide-induced catalase inhibition in rats were found to be 31 µmoles/kg for the liver and 680 µmoles/kg for the brain nih.gov. The inhibition constants (Kd and Ki) for cyanide with E. coli catalase HPII are approximately 7 µM researchgate.net.

Lipoxygenase: Lipoxygenases are enzymes involved in the inflammatory pathway, and their inhibition is a target for anti-inflammatory drug development. While specific data on this compound is lacking, various chemical compounds have been shown to inhibit lipoxygenase. For example, synthetic derivatives of methyl gallate inhibited lipoxygenase with IC50 values in the nanomolar range (100 nM, 304 nM, and 226 nM) nih.gov. Cinnamyl-3,4-dihydroxy-α-cyanocinnamate derivatives have also been synthesized as lipoxygenase inhibitors, with some compounds showing IC50 values in the low micromolar range researchgate.net.

The table below provides a summary of the inhibitory activities of cyanamide and related compounds on these enzymes.

| Enzyme | Inhibitor | Activity/Inhibition Constant |

| Cytochrome c Oxidase | Cyanide | Ki ≈ 0.2 µM (beef enzyme) pitt.edu. |

| Catalase | Cyanamide | ED50 = 31 µmoles/kg (rat liver) nih.gov. |

| Catalase | Cyanide | Kd and Ki ≈ 7 µM (E. coli HPII) researchgate.net. |

| Lipoxygenase | Methyl gallate synthetic derivative 1 (MGSD 1) | IC50 = 100 nM nih.gov. |

| Lipoxygenase | OB-CAPE (cinnamyl-3,4-dihydroxy-α-cyanocinnamate derivative) | IC50 = 1.2 µM researchgate.net. |

Agrochemical Applications and Insecticidal Activity of Cyanamide-Containing Compounds

The cyanamide scaffold is present in a number of commercially important agrochemicals, including insecticides and plant growth regulators. The biological activity in this context is often linked to the specific substituents on the cyanamide nitrogen and any associated aromatic or heterocyclic rings.

Several studies have focused on the synthesis and insecticidal evaluation of novel compounds containing the cyanamide or a related cyano group. For example, a series of novel diphenyl-1H-pyrazole derivatives containing a cyano substituent were designed as potential insecticides targeting the ryanodine (B192298) receptor (RyR) rsc.org. One of the most potent compounds in this series, N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide, exhibited 84% larvicidal activity against Plutella xylostella at a concentration of 0.1 mg/L rsc.org.

In another study, novel benzoylphenylurea (B10832687) candidate NK-17 showed significant insecticidal activity against various pests. The LC50 value of NK-17 against Spodoptera exigua was 3.38 mg/L, which was more potent than the commercial insecticides hexaflumuron (B1673140) and chlorfluazuron (B1668723) nih.gov. Furthermore, a series of methoxy-containing meta-diamide compounds were designed, and one derivative showed a mortality rate of 97.67% against Plutella xylostella at a concentration of 1 mg/L scielo.br.

The following table summarizes the insecticidal activity of selected cyanamide-containing or related compounds.

| Compound Series | Target Pest | Activity | Concentration/LC50 |

| Diphenyl-1H-pyrazole with cyano group | Plutella xylostella (Diamondback moth) | 84% larvicidal activity rsc.org. | 0.1 mg/L rsc.org. |

| Benzoylphenylurea NK-17 | Spodoptera exigua (Beet armyworm) | LC50 = 3.38 mg/L nih.gov. | 3.38 mg/L nih.gov. |

| Benzoylphenylurea NK-17 | Plutella xylostella | LC50 = 0.08 mg/L nih.gov. | 0.08 mg/L nih.gov. |

| Methoxy-containing meta-diamide | Plutella xylostella | 97.67% mortality scielo.br. | 1 mg/L scielo.br. |

Environmental Fate and Degradation Pathways

Abiotic Transformation Mechanisms in Aquatic and Soil Environments

Abiotic degradation involves non-biological processes, including reactions with light, water, and thermal energy, which can transform the parent compound into various degradation products.

Direct and Indirect Photodegradation Pathways

Photodegradation, or photolysis, is a key abiotic process for contaminants in sunlit surface waters and on soil surfaces. This process can occur through direct or indirect mechanisms.

Direct Photolysis: This pathway involves the direct absorption of solar radiation by the N-(3-Chlorophenyl)-cyanamide molecule. For this to occur, the compound's absorption spectrum must overlap with the solar spectrum reaching the Earth's surface (>290 nm). mostwiedzy.pl Aromatic compounds like chlorobenzene (B131634) are known to absorb light in this range, suggesting that this compound may also be susceptible to direct photolysis. nih.gov The absorbed energy can excite the molecule, leading to the cleavage of its chemical bonds, such as the carbon-chlorine (C-Cl) or the phenyl-nitrogen (C-N) bond, resulting in fragmentation of the molecule. nih.gov

Indirect Photolysis: This process is mediated by photochemically produced reactive species in the environment. In natural waters, dissolved organic matter (DOM) and nitrates can absorb sunlight and generate highly reactive intermediates, most notably the hydroxyl radical (•OH). nih.govyoutube.com The hydroxyl radical is a powerful, non-selective oxidant that can react rapidly with a wide range of organic compounds. nih.govpnas.org The degradation of this compound via indirect photolysis would likely be initiated by the attack of •OH on the aromatic ring, leading to hydroxylation and subsequent ring cleavage. researchgate.net The rate of indirect photolysis is dependent on the concentration of photosensitizers like DOM and nitrate (B79036) in the water body. youtube.com

Hydrolytic Degradation Mechanisms

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of this compound to hydrolysis is influenced by the stability of both the cyanamide (B42294) group and the C-Cl bond on the aromatic ring.

The cyanamide functional group is known to be unstable in aqueous solutions and can undergo hydrolysis. The reaction is catalyzed by both acids and bases. researchgate.net Under environmental pH conditions, the cyanamide moiety is expected to hydrolyze to form the corresponding urea (B33335) derivative, N-(3-chlorophenyl)urea.

Conversely, the carbon-chlorine bond in chlorobenzene is strong and stabilized by the aromatic ring, making it generally resistant to hydrolysis under normal environmental conditions (i.e., neutral pH and ambient temperature). nih.govaskiitians.com Significant hydrolysis of the C-Cl bond to form a phenol (B47542) typically requires more extreme conditions, such as high temperatures and pressures or the presence of strong bases. askiitians.comshaalaa.comvedantu.com Therefore, it is anticipated that the primary hydrolytic pathway for this compound under typical environmental conditions would involve the transformation of the cyanamide group, leaving the chlorophenyl ring intact.

Thermooxidative Degradation Processes

Thermooxidative degradation involves the breakdown of a compound at elevated temperatures in the presence of an oxidant, typically oxygen. While specific studies on this compound are not available, information on related compounds provides insight into potential pathways. Organic cyanamides can be thermally unstable and may undergo exothermic decomposition or polymerization upon heating. nih.gov The thermal decomposition of some cyanamide salts is known to be a complex process involving the rupture of chemical bonds. researchgate.net For this compound, elevated temperatures could initiate the cleavage of the C-N or C-Cl bonds and oxidation of the aromatic ring. Oxidative processes, in general, can transform chlorinated aromatic compounds into various chlorinated and non-chlorinated byproducts. jalsnet.com

Table 1: Summary of Potential Abiotic Degradation Pathways for this compound

| Degradation Mechanism | Description | Potential Reactants | Probable Primary Products |

|---|---|---|---|

| Direct Photolysis | Direct absorption of UV radiation (>290 nm) leading to bond cleavage. | Sunlight | 3-Chlorophenyl radical, cyanamide radical, free chloride |

| Indirect Photolysis | Attack by photochemically generated reactive species. | Hydroxyl radicals (•OH) | Hydroxylated chlorophenyl derivatives |

| Hydrolysis | Reaction with water, leading to cleavage of the cyanamide group. | Water (H₂O) | N-(3-chlorophenyl)urea |

| Thermooxidative Degradation | Decomposition at elevated temperatures in the presence of oxygen. | Heat, Oxygen (O₂) | Complex mixture of smaller molecules, CO₂, HCl |

Biotic Degradation Mechanisms

The biodegradation of this compound involves metabolic processes carried out by microorganisms, which can use the compound as a source of carbon, nitrogen, or energy. The degradation pathway is expected to involve enzymes capable of transforming both the cyanamide group and the chlorinated aromatic ring.

Microbial Metabolism and Detoxification Processes of Cyanamides

Microorganisms have evolved two primary enzymatic pathways for the catabolism of the cyano group in nitriles and cyanamides. nih.govfrontiersin.org

Nitrilase Pathway: A single enzyme, nitrilase, directly hydrolyzes the cyano group to the corresponding carboxylic acid and ammonia. nih.govopenbiotechnologyjournal.com In the case of this compound, a nitrilase would likely convert it to 3-chloroaniline (B41212) and subsequently to other intermediates.

Nitrile Hydratase/Amidase Pathway: This is a two-step process. First, a nitrile hydratase hydrates the cyano group to form an amide intermediate. semanticscholar.orgnih.gov For this compound, this would yield N-(3-chlorophenyl)urea. Subsequently, an amidase hydrolyzes the amide to the corresponding carboxylic acid and ammonia. frontiersin.org

Following the initial transformation of the cyanamide group, the resulting metabolite, likely 3-chloroaniline or a related compound, would undergo further degradation. The microbial degradation of chloroanilines typically proceeds via an oxidative pathway. frontiersin.org Aniline (B41778) dioxygenase enzymes initiate the attack by hydroxylating the aromatic ring to form a chlorocatechol. frontiersin.orgepa.gov This intermediate is then subject to ring cleavage by either ortho- or meta-cleavage dioxygenases, leading to intermediates that can enter central metabolic pathways. epa.govsciepub.com

Identification of Bacterial Strains Involved in Degradation

While no studies have specifically identified microorganisms capable of degrading this compound, numerous bacterial strains have been isolated that can degrade either the cyanamide/nitrile functional group or the chlorinated aromatic structure. These organisms represent strong candidates for the potential bioremediation of this compound.

Nitrile-Metabolizing Bacteria: Bacteria from the genus Rhodococcus are particularly well-known for their versatile nitrile-metabolizing capabilities, possessing both nitrilase and nitrile hydratase/amidase systems. researchgate.netnih.gov Other genera, including Pseudomonas, Arthrobacter, Alcaligenes, Bacillus, and Klebsiella, have also been shown to degrade a variety of nitriles. researchgate.netopenbiotechnologyjournal.com

Chlorinated Aromatic-Degrading Bacteria: A wide range of bacteria can mineralize chlorinated aromatic compounds. Pseudomonas species are frequently implicated in the degradation of chlorobenzenes and chloroanilines. nih.govacademicjournals.org Arthrobacter species have been shown to degrade compounds like 4-chloroaniline, 2-chloro-4-aminophenol, and cometabolize polychlorinated biphenyls (PCBs). nih.govnih.govcapes.gov.brfrontiersin.org Strains of Acinetobacter, Klebsiella, and Comamonas have also been identified as effective chloroaniline degraders. sciepub.comnih.goveurochlor.org The bacterium Rhodococcus phenolicus is capable of degrading chlorobenzene as its sole carbon source. wikipedia.org

The complete mineralization of this compound would likely require a consortium of bacteria, or a single versatile strain, possessing the enzymatic machinery to sequentially attack the cyanamide group and then cleave the resulting chlorinated aromatic ring. epa.gov

Table 2: Bacterial Genera with Potential to Degrade this compound Based on Metabolism of Related Compounds

| Bacterial Genus | Relevant Metabolic Capability | Target Moiety | Key Enzyme(s) |

|---|---|---|---|

| Rhodococcus | Nitrile and chloroaromatic degradation | Cyanamide, Chlorophenyl | Nitrilase, Nitrile Hydratase, Dioxygenases |

| Pseudomonas | Nitrile and chloroaromatic degradation | Cyanamide, Chlorophenyl | Nitrilase, Dioxygenases |

| Arthrobacter | Chloroaromatic and nitrile degradation | Chlorophenyl, Cyanamide | Dioxygenases, Dehalogenases |

| Klebsiella | Nitrile and chloroaniline degradation | Cyanamide, Chlorophenyl | Nitrile Hydratase, Dioxygenases |

| Acinetobacter | Chloroaniline degradation | Chlorophenyl | Dioxygenases |

| Comamonas | Chloroaniline degradation | Chlorophenyl | Dioxygenases |

Fate of Degradation Products in the Environment

The primary degradation products anticipated from this compound are N-(3-chlorophenyl)urea and, subsequently, 3-chloroaniline.

N-(3-chlorophenyl)urea: Substituted ureas are a class of compounds used as herbicides, and their environmental fate is influenced by factors such as soil type, temperature, and microbial activity. Generally, they are subject to microbial degradation, which can lead to the formation of the corresponding aniline.

3-Chloroaniline: This is a significant degradation product of concern due to its potential for persistence and toxicity. Its fate in the environment is characterized by several key processes:

Persistence in Soil: 3-chloroaniline is known to be more persistent in the environment compared to non-chlorinated aniline. Its persistence in soil is influenced by factors like soil type, organic matter content, and microbial populations.

Mobility: Due to its water solubility, 3-chloroaniline is likely to be mobile in the environment. This mobility can lead to the contamination of groundwater.

Aquatic Environment: In aquatic systems, 3-chloroaniline is considered very toxic to aquatic organisms and may cause long-term adverse effects. While it has a potential to volatilize from water surfaces, this process is expected to be slowed by its adsorption to suspended solids and sediment. A biotransformation half-life of 0.4 years has been observed in laboratory studies using natural water samples.

Biodegradation: While some bacteria are capable of degrading chloroanilines, the process is generally slow. The degradation is often cometabolic, meaning it occurs in the presence of another primary substrate.

Table 1: Environmental Fate Properties of 3-Chloroaniline

| Property | Value/Description | Source |

|---|---|---|

| Water Solubility | Soluble | |

| log Kow | 1.88 | |

| Henry's Law Constant | 1.0 x 10⁻⁶ atm-m³/mol at 25°C | |

| BCF | 0.8 to 11.5 | |

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. |

Environmental Persistence and Potential for Biotransformation

The environmental persistence and the potential for biotransformation of this compound are intrinsically linked to the stability of its chemical structure and the susceptibility of its degradation products to microbial and chemical breakdown.

Environmental Persistence: Direct data on the persistence of this compound is not readily available. However, inferences can be drawn from its primary degradation product, 3-chloroaniline. Chloroanilines are generally more persistent in the environment than aniline itself. The presence of the chlorine atom on the phenyl ring increases the recalcitrance of the molecule to degradation. Therefore, it is anticipated that this compound and its initial degradation product, N-(3-chlorophenyl)urea, may exhibit a degree of persistence in the environment. The degradation to 3-chloroaniline results in a compound known for its potential for long-term adverse environmental effects.

Potential for Biotransformation: The biotransformation of this compound would likely proceed through the enzymatic hydrolysis of the cyanamide group to a urea derivative, which is a common metabolic pathway for cyanamides. The subsequent biotransformation of N-(3-chlorophenyl)urea would involve the cleavage of the urea group to form 3-chloroaniline.

The ultimate biotransformation of the compound then depends on the degradation of 3-chloroaniline. Several bacterial strains have been identified that can degrade 3-chloroaniline, often through pathways involving dioxygenase enzymes. However, this degradation can be slow and may require specific microbial populations and environmental conditions. Bioaugmentation, the process of adding specific microorganisms to enhance the degradation of a compound, has been explored as a potential strategy for the remediation of sites contaminated with 3-chloroaniline.

Table 2: Biotransformation Potential of Key Compounds

| Compound | Biotransformation Potential | Notes | Source |

|---|---|---|---|

| Cyanamide | Readily hydrolyzes to urea, a process that can be accelerated by the enzyme cyanamide hydratase found in fungi. | Urea is a readily biodegradable fertilizer. | |

| 3-Chloroaniline | Can be degraded by specific bacterial strains, but is generally considered persistent. | Degradation is often slow and may be cometabolic. |

Advanced Analytical Techniques in Characterization

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, probing the interaction of molecules with electromagnetic radiation to reveal structural details.

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By measuring the absorption of radiofrequency energy by atomic nuclei in a magnetic field, it provides information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

For the related compound, N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide, ¹H NMR spectroscopy in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to each type of proton. The aromatic protons of the 4-chlorophenyl group appear as multiplets in the δ 7.28–7.38 ppm range. mdpi.com A broad singlet at δ 4.14 ppm is characteristic of the N-H proton, while the methine (CH) proton adjacent to the aromatic ring appears as a quartet of doublets at δ 4.41 ppm. A doublet at δ 1.56 ppm corresponds to the methyl (CH₃) group protons. mdpi.com

In the ¹³C NMR spectrum of the same compound, the carbon atom of the cyanamide (B42294) group (C≡N) is a key diagnostic signal, appearing at δ 114.7 ppm. mdpi.com The carbons of the 4-chlorophenyl unit produce signals at δ 139.8, 134.2, 129.1, and 127.6 ppm. The methine and methyl carbons are observed at δ 55.0 and 22.0 ppm, respectively. mdpi.com

For N-(3-Chlorophenyl)-cyanamide, one would expect a more complex splitting pattern for the aromatic protons in the ¹H NMR spectrum due to the meta-substitution, compared to the more symmetric para-substituted analogue. The chemical shifts in the ¹³C NMR spectrum for the aromatic carbons would also differ, reflecting the different electronic environment imposed by the 3-chloro position.

¹H NMR Spectral Data for N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.38–7.28 | m | - | Aromatic CH |

| 4.41 | qd | 6.9, 4.2 | CHMe |

| 4.14 | br s | - | NH |

¹³C NMR Spectral Data for N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 139.8 | Aromatic C |

| 134.2 | Aromatic C |

| 129.1 | Aromatic CH |

| 127.6 | Aromatic CH |

| 114.7 | C≡N |

| 55.0 | CHMe |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups.

The IR spectrum of a phenylcyanamide (B1618024) is distinguished by two prominent absorption bands. The first is the N-H stretch, which for N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide, appears as a strong band at 3193 cm⁻¹. mdpi.com The second, and most diagnostic feature for the cyanamide group, is the carbon-nitrogen triple bond (C≡N) stretch. This vibration gives rise to an intense and sharp peak in a relatively uncongested region of the spectrum. spectroscopyonline.com For aromatic nitriles, this peak is typically found between 2240 and 2220 cm⁻¹. spectroscopyonline.com In the case of the 4-chloro substituted analogue, this C≡N stretching vibration is observed at 2218 cm⁻¹. mdpi.com

Key IR Absorption Bands for N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3193 | Strong | N-H Stretch |

| 2218 | Strong | C≡N Stretch |

UV-Vis spectroscopy provides information about electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. youtube.com For this compound, the primary chromophore is the substituted benzene (B151609) ring.

The electronic spectrum is expected to be dominated by π → π* transitions associated with the delocalized π-electron system of the chlorophenyl group. Benzene itself exhibits characteristic absorptions, and the presence of substituents like the chloro and cyanamido groups alters the energy of these transitions, typically causing a shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic shift). nist.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a compound's elemental formula. This high precision makes it possible to distinguish between compounds that have the same nominal mass but different chemical formulas.

Interestingly, in the HRMS analysis of N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide, the expected molecular ion was not observed. mdpi.com Instead, the spectrum showed a mass corresponding to the protonated trimer of the compound (m/z 541.1401). This phenomenon is a known characteristic of N-monosubstituted cyanamides, which can easily cyclotrimerize under certain conditions to form isomelamines. mdpi.com This result highlights the utility of HRMS not only in confirming molecular formulas but also in revealing the reactivity and potential oligomerization of the analyte.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar or thermally fragile molecules. It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. rsc.org

In the ESI-MS analysis of N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide, the base peak corresponded to the protonated trimer. mdpi.com The subsequent fragmentation of this trimer ion was analyzed to provide further structural information. The fragmentation pattern of amides and related compounds in ESI-MS often involves the cleavage of the amide bond (N-CO). rsc.org By analogy, for a cyanamide, cleavage of the N-C(N) bond would be an expected fragmentation pathway. The observed fragments in the spectrum of the trimer were assigned to various species resulting from the breakdown of this larger cyclic structure. mdpi.com

HRMS (ESI) Data for N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide

| Observed m/z | Ion Formula | Assignment |

|---|---|---|

| 541.1401 | [C₂₇H₂₇N₆Cl₃ + H]⁺ | Protonated Trimer |

| 403.1178 | [C₁₉H₂₀N₆Cl₂ + H]⁺ | Trimer Fragment |

| 223.0735 | [C₁₀H₁₂N₄Cl]⁺ | Trimer Fragment |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are powerful tools for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a particularly valuable method for the analysis of organic molecules like this compound.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile organic compounds. While specific HPLC methods for the direct analysis of this compound are not extensively detailed in publicly available literature, the principles of HPLC can be applied to develop a robust analytical method.

A typical HPLC system for the analysis of a related compound, hydrogen cyanamide, utilizes a C18 stationary phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance. For quantification, a calibration curve is constructed by analyzing a series of standards of known concentration. The peak area of the analyte in a sample is then used to determine its concentration by interpolation from the calibration curve.

For this compound, a similar approach would be anticipated. The development of a specific HPLC method would involve the optimization of several parameters to achieve adequate separation and sensitivity.

Table 1: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reversed-phase, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detector | UV-Vis at an appropriate wavelength (e.g., 254 nm) |

| Standard Concentration Range | 1 - 100 µg/mL |

This table presents a hypothetical set of starting conditions for method development and would require experimental verification and optimization.

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction is an indispensable technique for elucidating the three-dimensional atomic and molecular structure of a crystalline solid. This information is critical for understanding the compound's physical and chemical properties.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction provides the most precise and unambiguous determination of a molecule's crystal structure. The process involves growing a suitable single crystal of the compound, which is then mounted in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. By analyzing the positions and intensities of the diffracted X-rays, the electron density distribution within the crystal can be mapped, and from this, the precise arrangement of atoms in the molecule can be determined.

As of the current literature survey, a single crystal X-ray diffraction study for this compound has not been reported. However, analysis of a structurally related compound, a monoclinic polymorph of N-(3-chlorophenyl)benzamide, provides insight into the types of crystallographic data that would be obtained from such a study.

Table 2: Illustrative Crystal Data for a Related Compound (N-(3-chlorophenyl)benzamide)

| Parameter | Value |

| Chemical Formula | C₁₃H₁₀ClNO |

| Formula Weight | 231.67 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.5598 (17) |

| b (Å) | 10.2782 (14) |

| c (Å) | 9.0788 (13) |

| β (°) | 109.421 (5) |

| Volume (ų) | 1105.3 (3) |

| Z | 4 |

This data is for a related compound and serves as an example of the information derived from a single crystal X-ray diffraction analysis.

Powder X-ray Diffraction (if applicable to material forms)

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying crystalline phases, determining phase purity, and obtaining information about the unit cell parameters of a material. In a PXRD experiment, a powdered sample is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). The resulting diffractogram is a unique "fingerprint" for a specific crystalline compound.

Emerging Research Directions and Future Perspectives

Innovations in Green Chemistry for Cyanamide (B42294) Synthesis

Recent advancements in chemical synthesis have emphasized the development of environmentally friendly and efficient methods for producing cyanamides. rsc.orgresearchgate.net The traditional reliance on highly toxic reagents like cyanogen (B1215507) bromide is being challenged by greener alternatives that offer safer reaction conditions and reduced waste. cardiff.ac.uknih.gov

One promising approach involves the use of less hazardous cyanide sources. For instance, trichloroacetonitrile (B146778) has been successfully employed as a safer substitute for cyanogen bromide in a one-pot, two-step procedure to generate a range of cyanamides. cardiff.ac.uk Another innovative method utilizes a combination of hypochlorite (B82951) and trimethylsilyl (B98337) cyanide (TMSCN) to generate cyanogen chloride in situ, thereby avoiding the handling of this toxic reagent directly. mdpi.com

Researchers are also exploring metal-free and one-pot reaction strategies to improve the efficiency and sustainability of cyanamide synthesis. nih.gov An iron-mediated, multi-component method has been developed for the synthesis of substituted cyanamides from isothiocyanates under mild, room-temperature conditions. ias.ac.in This approach is notable for its rapid reaction times and high yields. ias.ac.in Furthermore, a two-step synthesis of dibenzyl cyanamide and dibenzyl urea (B33335) has been reported that is both efficient and environmentally benign, proceeding in the absence of metal catalysts and strong oxidants. rsc.orgresearchgate.net

The table below summarizes some of the green chemistry approaches for cyanamide synthesis.

| Green Chemistry Approach | Key Features | Example Reagents/Conditions |

| Safer Cyanide Sources | Avoids highly toxic reagents like cyanogen bromide. | Trichloroacetonitrile, in situ generation of CNCl from hypochlorite and TMSCN. |

| Metal-Free Synthesis | Reduces reliance on potentially toxic and expensive metal catalysts. | Iron-mediated synthesis from isothiocyanates. ias.ac.in |

| One-Pot Procedures | Increases efficiency by combining multiple reaction steps into a single operation. | Base-mediated reaction of aryl thiourea (B124793) and halides. nih.gov |

| Mild Reaction Conditions | Reduces energy consumption and potential for side reactions. | Room temperature synthesis, absence of harsh oxidants. rsc.orgresearchgate.netias.ac.in |